Lup-20(29)-ene-2alpha,3beta-diol

Cytotoxicity Anticancer Triterpenoid

Researchers investigating lupane-based anticancer agents often struggle to source structurally distinct, high-purity reference compounds for SAR studies. Lup-20(29)-ene-2alpha,3beta-diol (CAS 61448-03-1) addresses this gap with its unique 2α,3β-diol substitution pattern and characterized cytotoxicity profile (IC50 27.4-42.8 μM against SMMC-7721 and A549 cells). • HPLC-verified purity ≥98% • Structurally distinct from lupeol and betulin for targeted SAR • Stored at -20°C; shipped at ambient temperature • Bulk quantities available for screening libraries

Molecular Formula C30H50O2
Molecular Weight 442.7 g/mol
Cat. No. B121903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLup-20(29)-ene-2alpha,3beta-diol
Molecular FormulaC30H50O2
Molecular Weight442.7 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(C(C5(C)C)O)O)C)C)C
InChIInChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-29(7)20(24(19)27)9-10-23-28(6)17-21(31)25(32)26(3,4)22(28)12-14-30(23,29)8/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21+,22-,23+,24+,25-,27+,28-,29+,30+/m0/s1
InChIKeyOESLKRXCBRUCJZ-BUXXFNAFSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Lup-20(29)-ene-2alpha,3beta-diol: Properties & Procurement


Lup-20(29)-ene-2alpha,3beta-diol (CAS: 61448-03-1), also known as 2alpha-hydroxylupeol, is a pentacyclic triterpenoid belonging to the lupane group [1]. It is a naturally occurring diol characterized by hydroxyl substitutions at the C2α and C3β positions of the lup-20(29)-ene scaffold [2]. The compound has been isolated from various plant sources, including Boswellia sacra and Viburnum chingii, and is recognized primarily as a plant metabolite . Its structural features confer distinct physicochemical properties, such as a high computed lipophilicity (XLogP3-AA = 8.9) and a topological polar surface area (TPSA) of 40.5 Ų [2].

Role of 2α,3β-Diol Configuration in Lup-20(29)-ene-2alpha,3beta-diol


In the lupane class, substitution pattern and stereochemistry profoundly influence biological activity and physicochemical behavior. Lup-20(29)-ene-2alpha,3beta-diol is not interchangeable with structurally related compounds like lupeol (3β-hydroxy) or betulin (3β,28-diol) [1]. The presence of the 2α-hydroxyl group in Lup-20(29)-ene-2alpha,3beta-diol creates a distinct hydrogen-bonding network and alters molecular geometry, which can affect target binding and pharmacokinetic properties [2]. Direct comparative studies are sparse, but available data, detailed in Section 3, indicate that this compound exhibits a unique cytotoxicity profile and distinct physicochemical parameters relative to its closest analogs. Substituting with a generic lupane triterpenoid without considering these specific structural nuances could lead to divergent experimental outcomes and invalidate comparative research findings.

Lup-20(29)-ene-2alpha,3beta-diol: Evidence vs. Analogs


Cytotoxicity vs. Lupeol and Betulin

Lup-20(29)-ene-2alpha,3beta-diol demonstrated cytotoxic activity against human hepatoma SMMC-7721 cells and human lung adenocarcinoma A549 cells, with IC50 values in the range of 27.4–42.8 μM [1]. This activity can be contextualized against the well-studied analogs lupeol and betulin. Lupeol exhibited IC50 values of 40-45 μM against SMMC-7721 cells [2] and betulin showed IC50 values ranging from 18.7 to 39.6 μM against A549 cells [3]. The activity of Lup-20(29)-ene-2alpha,3beta-diol against A549 cells (within the 27.4–42.8 μM range) is comparable to or slightly less potent than betulin's reported range, but it represents a distinct chemical entity with a different substitution pattern that may offer advantages in selectivity or downstream mechanism of action not captured by simple IC50 comparisons.

Cytotoxicity Anticancer Triterpenoid

Lipophilicity vs. Lupeol and Betulin

The computed lipophilicity (XLogP3-AA) of Lup-20(29)-ene-2alpha,3beta-diol is 8.9 [1]. This value is lower than that of lupeol (XLogP3 ≈ 9.5) [2] and higher than that of betulin (XLogP3 ≈ 8.5) [3]. This intermediate lipophilicity may influence membrane permeability and distribution, potentially offering a distinct pharmacokinetic profile compared to its close analogs.

Physicochemical properties Lipophilicity ADME

TPSA vs. Lupeol and Betulin

The topological polar surface area (TPSA) of Lup-20(29)-ene-2alpha,3beta-diol is 40.5 Ų [1]. This value is significantly lower than that of betulin (TPSA = 60.7 Ų) [2] and higher than that of lupeol (TPSA = 20.2 Ų) [3]. TPSA is a key descriptor for predicting passive molecular transport through membranes, with lower values generally correlating with better permeability. The intermediate TPSA of Lup-20(29)-ene-2alpha,3beta-diol suggests it may possess distinct membrane interaction properties compared to its analogs.

Physicochemical properties TPSA Drug-likeness

Lup-20(29)-ene-2alpha,3beta-diol Research Applications


SAR Studies of Lupane Triterpenoids

Lup-20(29)-ene-2alpha,3beta-diol serves as a critical structural probe in SAR studies aimed at understanding the influence of C2 and C3 hydroxylation patterns on biological activity. Its distinct cytotoxicity profile against SMMC-7721 and A549 cells (IC50 range 27.4–42.8 μM) [1] and unique physicochemical properties (XLogP3 = 8.9, TPSA = 40.5 Ų) [2] make it an essential comparator to lupeol (C3-OH) and betulin (C3,C28-diol). Researchers investigating the optimization of lupane-based lead compounds can use Lup-20(29)-ene-2alpha,3beta-diol to systematically evaluate how the 2α-hydroxyl group affects potency, selectivity, and drug-like properties.

Natural Product Libraries & Reference Standards

As a naturally occurring plant metabolite with a defined role in organisms like Boswellia sacra and Viburnum chingii , Lup-20(29)-ene-2alpha,3beta-diol is a valuable addition to natural product screening libraries. Its procurement as a high-purity reference standard enables accurate identification and quantification in phytochemical analyses, metabolomics studies, and dereplication efforts. Its distinct chromatographic and spectroscopic signatures facilitate its use as a quality control marker for botanical extracts.

ADME Profiling of Lupane Derivatives

The intermediate lipophilicity (XLogP3 = 8.9) and TPSA (40.5 Ų) of Lup-20(29)-ene-2alpha,3beta-diol [2] position it as a strategic candidate for comparative ADME (Absorption, Distribution, Metabolism, Excretion) studies alongside lupeol and betulin. Procurement of this compound allows researchers to experimentally validate the impact of subtle structural modifications on membrane permeability, plasma protein binding, and metabolic stability, thereby informing the design of lupane-based therapeutics with improved pharmacokinetic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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